

PD-118057 solubility and preparation for experiments

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Compound of Interest

Compound Name: PD-118057

Cat. No.: B1678593

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Application Notes and Protocols for PD-118057

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-118057 is a potent and selective activator of the human ether-a-go-go-related gene (hERG) potassium channel (KCNH2 or Kv11.1). As a type 2 agonist, its primary mechanism of action is to attenuate the inactivation of the hERG channel, thereby increasing the potassium current.[1][2][3] This activity leads to a shortening of the action potential duration in cardiomyocytes.[4][5] **PD-118057** is a valuable pharmacological tool for studying the physiological roles of hERG channels and for investigating potential therapeutic strategies for conditions associated with reduced hERG function, such as certain types of cardiac arrhythmias. This document provides detailed information on the solubility of **PD-118057** and protocols for its preparation for experimental use.

Physicochemical Properties and Solubility

PD-118057 is an off-white to light yellow solid.[4] Its molecular formula is $C_{21}H_{17}Cl_2NO_2$, and it has a molecular weight of 386.27 g/mol.[4] The solubility of **PD-118057** in common laboratory solvents is summarized in the table below.

Solvent	Concentration	Molarity (approx.)	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL[4][6]	259 mM	Ultrasonic assistance may be required.[4] Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[4]
Ethanol	up to 20 mM	20 mM	
10% DMSO in Corn Oil	≥ 2.5 mg/mL[4]	≥ 6.47 mM	For in vivo preparations.[4]

Experimental Protocols

Preparation of Stock Solutions

1. 100 mM DMSO Stock Solution:

- Weigh out the desired amount of **PD-118057** powder using an analytical balance.
- Add anhydrous DMSO to the powder to achieve a final concentration of 100 mM (e.g., for 1 mg of **PD-118057**, add 25.89 μ L of DMSO).
- If necessary, facilitate dissolution by brief sonication in a water bath.
- Vortex gently to ensure the solution is homogeneous.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]

Preparation of Working Solutions for In Vitro Experiments

Working solutions should be prepared fresh daily from the stock solution. The final concentration of DMSO in the aqueous buffer should be kept low (typically $\leq 0.1\%$) to avoid solvent effects on the biological system.

Example: Preparation of a 10 μ M working solution for a cell-based assay:

- Perform serial dilutions of the 100 mM stock solution in an appropriate aqueous buffer (e.g., external solution for patch-clamp experiments).
- Step 1 (Intermediate Dilution): Dilute the 100 mM stock solution 1:100 in the buffer to obtain a 1 mM intermediate solution. For example, add 1 μL of the 100 mM stock to 99 μL of buffer.
- Step 2 (Final Dilution): Dilute the 1 mM intermediate solution 1:100 in the buffer to obtain the final 10 μM working solution. For example, add 10 μL of the 1 mM intermediate solution to 990 μL of buffer.

Protocol for In Vitro Electrophysiology (Patch-Clamp)

This protocol is adapted for studying the effects of **PD-118057** on hERG channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Preparation:

- Culture cells expressing hERG channels under standard conditions.
- Plate the cells onto glass coverslips suitable for microscopy and electrophysiological recording 24-48 hours before the experiment.

2. Solutions:

- External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl_2 , 1 MgCl_2 , 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 1.5 MgATP, 10 HEPES. Adjust pH to 7.3 with KOH.
- Prepare **PD-118057** working solutions in the external solution as described above.

3. Electrophysiological Recording:

- Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.

- Obtain a whole-cell patch-clamp configuration on a hERG-expressing cell.
- Record baseline hERG currents using a voltage protocol designed to elicit channel activation and inactivation. A typical protocol involves a depolarizing step to +40 mV to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.[7]
- After establishing a stable baseline, perfuse the chamber with the external solution containing the desired concentration of **PD-118057** (e.g., 3 μ M or 10 μ M).[4]
- Record the hERG currents in the presence of the compound until a steady-state effect is observed.
- Wash out the compound by perfusing with the control external solution to observe the reversibility of the effect.

Preparation for In Vivo Experiments

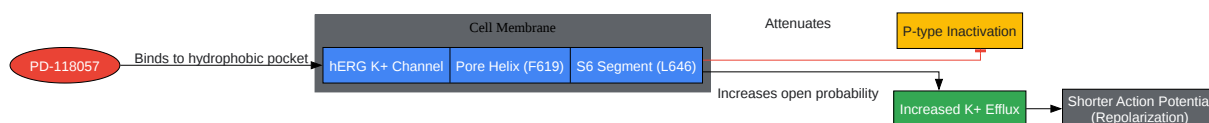
The following is a general guideline for preparing **PD-118057** for administration in animal studies. The final formulation will depend on the specific animal model and route of administration.

1. Formulation with DMSO and Corn Oil:

- Prepare a concentrated stock solution of **PD-118057** in DMSO (e.g., 25 mg/mL).
- In a separate sterile tube, measure the required volume of corn oil.
- Slowly add the DMSO stock solution to the corn oil while vortexing to achieve the desired final concentration and a 10% DMSO co-solvent composition. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 μ L of a 25 mg/mL DMSO stock to 900 μ L of corn oil.[4]
- Mix thoroughly to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication may aid dissolution.[4]
- It is recommended to prepare this formulation fresh on the day of use.[4]

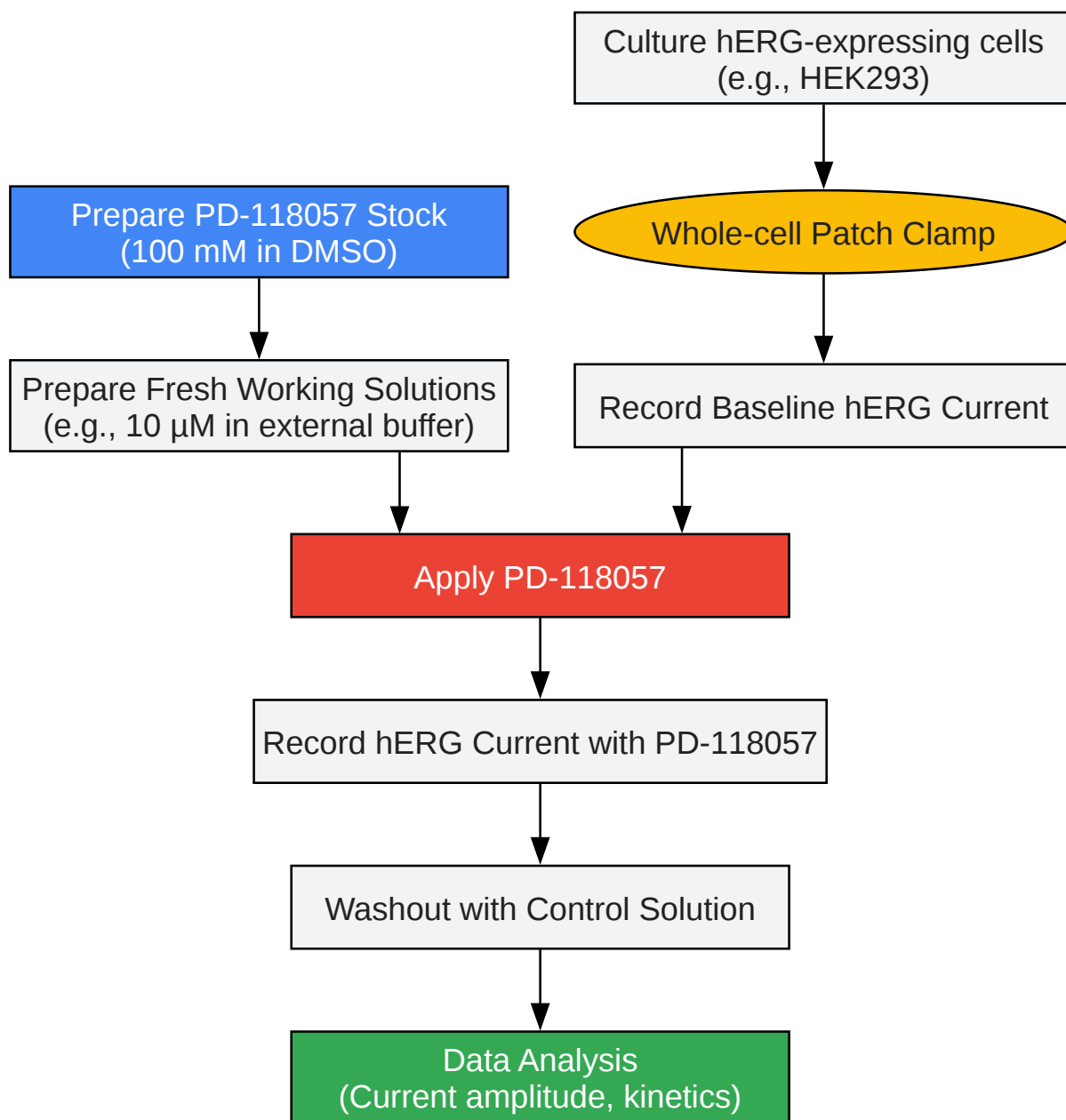
Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of **PD-118057** and a typical experimental workflow for its characterization.



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Caption: Mechanism of action of **PD-118057** on the hERG K⁺ channel.



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Caption: Experimental workflow for patch-clamp analysis of **PD-118057**.

Concluding Remarks

PD-118057 is a crucial tool for modulating the activity of hERG potassium channels. Proper preparation and handling, as outlined in these protocols, are essential for obtaining reliable and

reproducible experimental results. Researchers should always refer to the specific certificate of analysis for batch-specific data and purity information.

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